

Fidrisertib off-target effects in kinase screening panels

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Compound of Interest

Compound Name: *Fidrisertib*

Cat. No.: *B606209*

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Fidrisertib Off-Target Effects: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **Fidrisertib** (formerly BLU-782) observed in kinase screening panels. The following troubleshooting guides and FAQs address common questions and potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **Fidrisertib**?

A1: **Fidrisertib** is a potent and selective inhibitor of the mutant Activin A receptor type I (ACVR1), also known as Activin receptor-like kinase 2 (ALK2). It was specifically designed to target the constitutively active ACVR1R206H mutant receptor, which is the primary driver of Fibrodysplasia Ossificans Progressiva (FOP).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: How selective is **Fidrisertib** for its primary target?

A2: **Fidrisertib** has demonstrated high selectivity for the ALK2 receptor.[\[1\]](#)[\[4\]](#) In a comprehensive screen against over 400 kinases, only four kinases showed a protein binding affinity of less than 100 nM.[\[1\]](#) This high degree of selectivity is intended to maximize on-target efficacy while minimizing off-target effects.[\[1\]](#)

Q3: I am observing unexpected effects in my cell-based assays. Could these be due to off-target kinase inhibition?

A3: While **Fidrisertib** is highly selective, it can inhibit other kinases, particularly at higher concentrations. The most notable off-targets are other members of the TGF- β superfamily of receptors, such as ALK1, ALK3, ALK4, ALK5, ALK6, and TGF β R2.[5] If your experimental system expresses these kinases at high levels, you may observe effects related to their inhibition. It is recommended to perform dose-response experiments and correlate the observed phenotype with the known IC50 values for these off-target kinases.

Q4: My experimental results for **Fidrisertib**'s potency differ from published values. What could be the cause?

A4: Discrepancies in potency can arise from several factors:

- **Assay Format:** The measured potency (e.g., IC50) is highly dependent on the assay conditions. Biochemical assays (like KINOMEscan) measure direct binding or enzymatic inhibition and often yield higher potency values than cell-based assays, which measure the downstream consequences of target inhibition in a more complex biological environment.
- **Cellular Context:** The expression levels of the target kinase (ACVR1/ALK2), as well as downstream signaling components and potential off-targets in your specific cell line, can influence the observed potency.
- **ATP Concentration:** In kinase activity assays, the concentration of ATP can significantly impact the IC50 value of ATP-competitive inhibitors. Ensure your ATP concentration is consistent and relevant to your experimental question.
- **Compound Quality:** Verify the purity and integrity of your **Fidrisertib** compound.

Q5: Are there any known signaling pathways affected by **Fidrisertib**'s off-target activity?

A5: The primary off-targets of **Fidrisertib** are other BMP and TGF- β type I and type II receptors.[1][5] Therefore, at sufficient concentrations, **Fidrisertib** could potentially modulate signaling pathways regulated by these receptors, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. It is crucial to consider the

potential for these off-target effects when interpreting experimental data, especially at concentrations significantly higher than the IC50 for the primary target.

Quantitative Data Summary

The following tables summarize the inhibitory activity of **Fidrisertib** against its primary target and a panel of off-target kinases.

Table 1: **Fidrisertib** (BLU-782) IC50 Values for On-Target and Key Off-Target Kinases

Kinase Target	IC50 (nM)	Kinase Family
ACVR1/ALK2 (R206H mutant)	0.2	TGF-β Receptor
ACVR1/ALK2 (Wild-Type)	0.6	TGF-β Receptor
ACVRL1/ALK1	3	TGF-β Receptor
BMPR1B/ALK6	24	TGF-β Receptor
BMPR1A/ALK3	45	TGF-β Receptor
ACVR1B/ALK4	65	TGF-β Receptor
TGFBR2	67	TGF-β Receptor
TGFBR1/ALK5	155	TGF-β Receptor

Data sourced from MedchemExpress.[5]

Table 2: Cellular Potency of **Fidrisertib** (BLU-782)

Cellular Target	Cellular IC50 (nM)	Assay Readout
ACVR1/ALK2 (R206H mutant)	7	pSMAD1 Inhibition

Data sourced from BioWorld.[1]

Experimental Protocols

Below are detailed methodologies for key experimental assays used to characterize the kinase selectivity of **Fidrisertib**.

Kinase Profiling via KINOMEScan™

This method is used to determine the binding affinity of a compound against a large panel of kinases.

Principle: The KINOMEScan™ assay is a competition binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site.

Methodology:

- **Compound Preparation:** Prepare a stock solution of **Fidrisertib** in DMSO. For IC₅₀ determination, create a series of 11-point, 3-fold serial dilutions in DMSO.
- **Assay Reaction:**
 - Combine the DNA-tagged kinases, the test compound (**Fidrisertib**), and the immobilized ligand in a reaction buffer.
 - Incubate the mixture to allow the binding reaction to reach equilibrium.
- **Separation:** Remove the unbound components by washing the immobilized ligand beads.
- **Quantification:** Elute the kinase-ligand complexes and quantify the amount of kinase-associated DNA using qPCR.
- **Data Analysis:**
 - The amount of kinase bound to the immobilized ligand is measured for each compound concentration and compared to a DMSO control.
 - The results are reported as percent of control, where a lower percentage indicates stronger binding of the compound to the kinase.

- For IC50 determination, plot the percent of control against the compound concentration and fit the data to a sigmoidal dose-response curve.

Cellular pSMAD1/5/8 Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the phosphorylation of SMAD proteins, which are downstream effectors of the ACVR1/ALK2 signaling pathway.

Principle: In FOP, the mutant ACVR1/ALK2 receptor is constitutively active, leading to the phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). An effective inhibitor of ACVR1/ALK2 will block this phosphorylation.

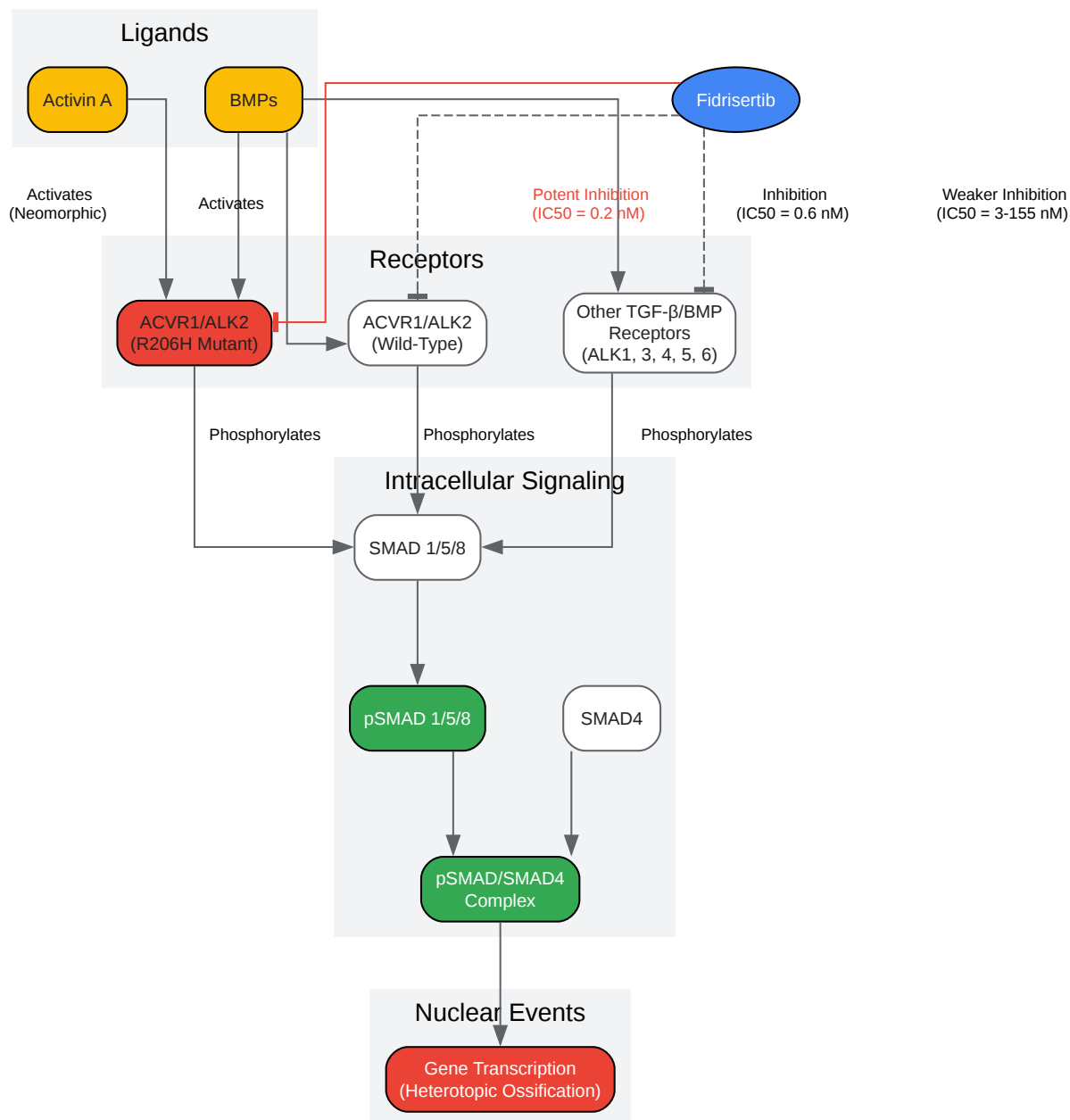
Methodology:

- Cell Culture: Culture cells that endogenously or exogenously express the mutant ACVR1R206H receptor (e.g., HEK293T cells).
- Compound Treatment:
 - Plate the cells in a multi-well format and allow them to adhere.
 - Treat the cells with a serial dilution of **Fidrisertib** for a predetermined amount of time (e.g., 1-2 hours).
- Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Quantification of pSMAD:
 - Determine the total protein concentration of each lysate.
 - Use an immunoassay, such as a sandwich ELISA or a bead-based assay (e.g., Luminex), to quantify the levels of phosphorylated SMAD1/5/8 in each lysate. Normalize the pSMAD levels to the total protein concentration.
- Data Analysis:
 - Plot the normalized pSMAD1/5/8 levels against the concentration of **Fidrisertib**.

- Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

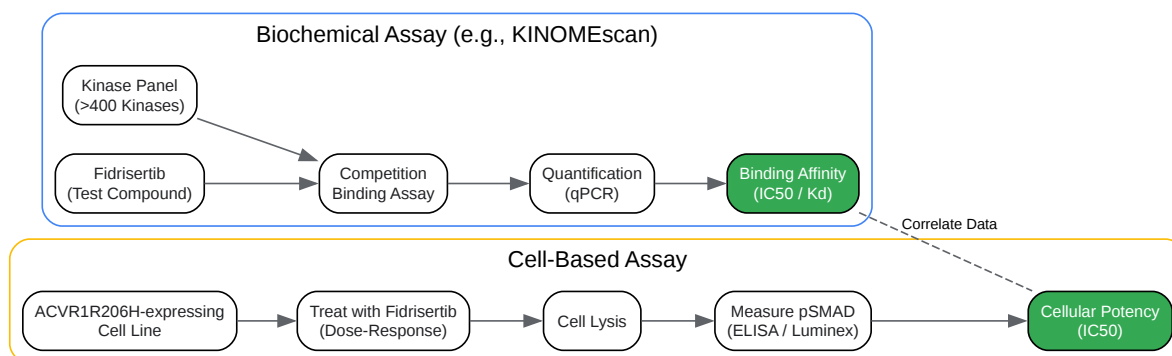
Fidrisertib Signaling Pathway and Off-Target Interactions



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Caption: **Fidrisertib**'s primary and off-target signaling pathways.

Experimental Workflow for Kinase Selectivity Profiling



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Caption: Workflow for assessing **Fidrisertib**'s kinase selectivity.

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